

trigonelline anti-inflammatory vs antidiabetic effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trigonelline

CAS No.: 535-83-1

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Anti-inflammatory vs. Antidiabetic Effects: A Summary

The following table summarizes the core aspects of **trigonelline's** dual therapeutic potential.

Feature	Anti-Inflammatory Effects	Antidiabetic Effects
Primary Demonstrated Therapeutic Context	Allergic asthma, mast cell-mediated inflammation [1] [2]	Type 2 Diabetes Mellitus (T2DM) and its complications (e.g., diabetic nephropathy, peripheral neuropathy) [3] [4] [5]

| **Key Molecular Targets & Mechanisms** | • Suppression of **NF-κB** and **MAPK** signaling pathways [1] [2] • Inhibition of mast cell **degranulation** (e.g., reduces β-hexosaminidase release) [1] [2] • Reduction of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (PGD₂, LTC₄) [1] [2] | • Activation of **PPAR-γ**, improving insulin sensitivity [5] • Enhancement of **GLP-1R** signaling [4] • Reduction of oxidative stress and apoptosis in pancreatic β-cells and kidneys [3] [5] • Acts as a precursor for **NAD+** biosynthesis, improving mitochondrial function [6] | | **Key Experimental Models** | • *In vitro*: IgE/Ag-activated Bone Marrow-Derived Mast Cells (BMMCs) [1] [2] • *In vivo*: Ovalbumin (OVA)-induced allergic asthma in mice [1] [2] | • *In vivo*: High-Fat Diet (HFD) and Streptozotocin (STZ)-induced T2DM in rats/mice [4] [5] • *In vitro*: High-glucose-induced human endothelial cell injury [7] | | **Quantitative Efficacy Data** | • ~0.1-0.2 mM (in vitro):

Significantly reduced degranulation and cytokine production in BMMCs [1]. • **40 mg/kg** (in vivo, mouse asthma model): Reduced serum IgE and Th2 cytokines, alleviated lung inflammation [2]. | • **40 mg/kg** (in vivo, rat T2DM model): Reduced blood glucose, creatinine, BUN; improved insulin sensitivity and nerve conduction velocity [4] [5]. |

Detailed Experimental Data and Protocols

For researchers interested in replicating or building upon these findings, here is a summary of key experimental methodologies from the literature.

Anti-Inflammatory Assays (Mast Cell Studies)

The following experimental details are primarily derived from studies investigating **trigonelline's** effects on allergic asthma [1] [2].

- **Cell Culture:** Bone Marrow-Derived Mast Cells (BMMCs) were isolated from female BALB/c mice and cultured for 5-6 weeks with pokeweed mitogen-spleen cell conditioned medium (PWM-SCM) to achieve maturity [1].
- **Cell Viability (MTT Assay):** BMMCs were incubated with **trigonelline** (0.01–1 mM) for 4 hours. MTT reagent was added, and after another 4 hours, the formed formazan crystals were dissolved. Optical density was measured at 570 nm to assess cytotoxicity [1].
- **Mast Cell Degranulation (β -Hexosaminidase Release Assay)**
 - BMMCs were sensitized with DNP-IgE (500 ng/ml) for 2 hours.
 - Cells were pre-treated with **trigonelline** for 1 hour and then stimulated with DNP-HSA (100 ng/ml) for 15 minutes.
 - The release of β -hexosaminidase, a marker of granule content, into the supernatant was measured using a colorimetric substrate, with absorbance read at 405 nm [1].
- **Cytokine and Mediator Measurement:** Levels of cytokines (TNF- α , IL-6) and lipid mediators (PGD₂, LTC₄) in the supernatant of activated BMMCs were quantified using commercial ELISA kits [1].
- **In Vivo Ovalbumin (OVA)-Induced Asthma Model**
 - Mice were sensitized and challenged with OVA to induce allergic asthma.
 - **Trigonelline** was administered during the challenge period.
 - Pathological damage in lung tissue was assessed, and levels of serum IgE and cytokines were measured [2].

Antidiabetic and Complications Assays

These protocols are compiled from studies on diabetes and its complications [4] [5].

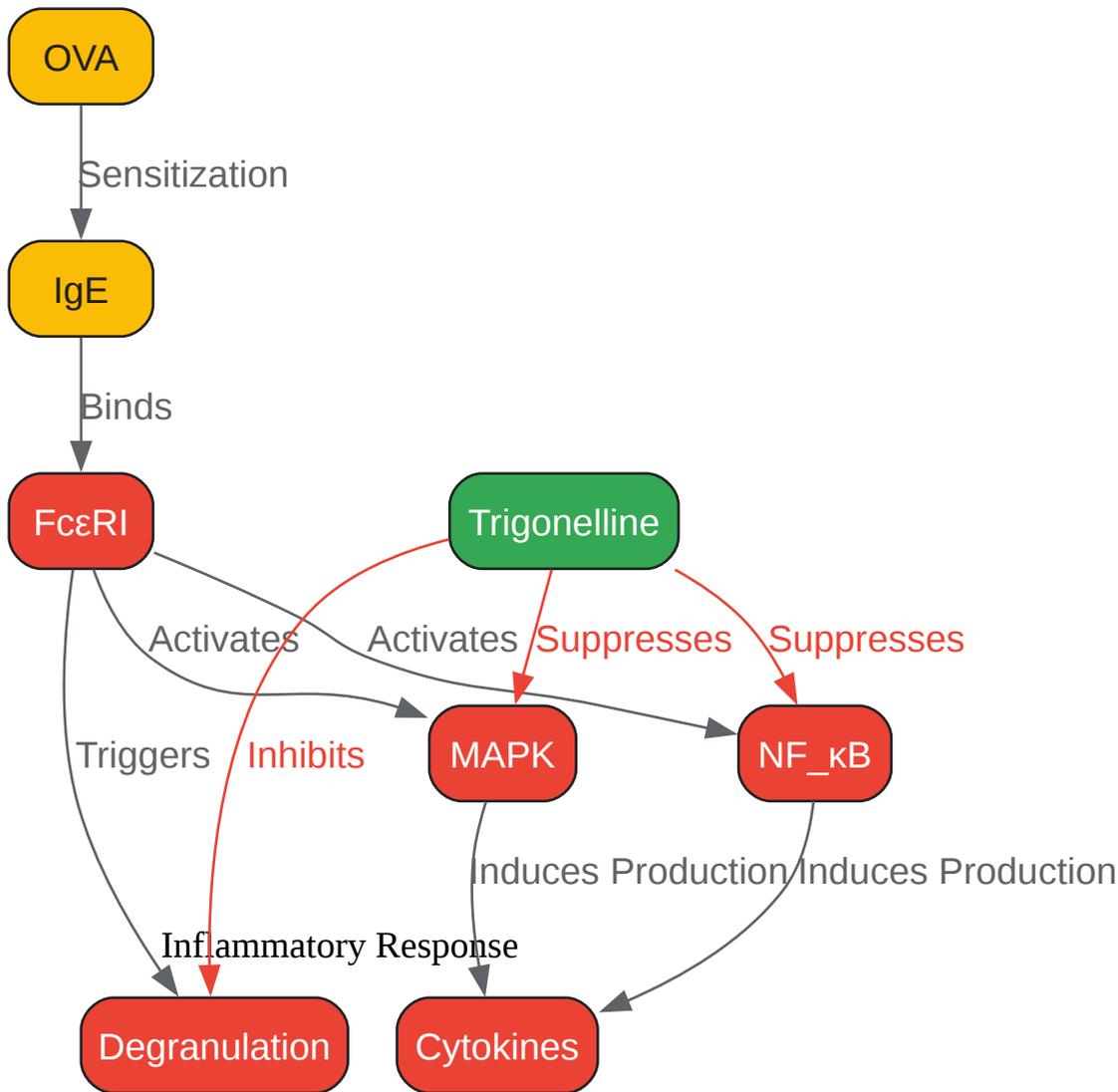
- **In Vivo Diabetic Model Induction**
 - **Animals:** Male Wistar or Sprague-Dawley rats.
 - **Procedure:** Diabetes was induced by a combination of a **High-Fat Diet (HFD)** for 4 weeks followed by an intraperitoneal injection of a low dose of **Streptozotocin (STZ, 35 mg/kg)**. Animals with fasting blood glucose >16.7 mmol/L were considered diabetic [4] [5].
- **Drug Treatment:** Diabetic rats were treated with **trigonelline** (typically **40 mg/kg/day**) administered orally for an extended period (e.g., 8-48 weeks) [4] [5].
- **Metabolic and Functional Measurements**
 - **Blood Glucose and Insulin:** Fasting blood glucose and serum insulin levels were monitored periodically. The insulin sensitivity index was calculated [4] [5].
 - **Nerve Function:** Sciatic and sural **Nerve Conduction Velocity (NCV)** was measured using electrodes [4].
 - **Pain Sensitivity:** **Cold/Hot immersion tail-flick tests** were used to assess nociception, a marker of diabetic neuropathy [4].
- **Molecular Analysis**
 - **Western Blotting:** Used to analyze protein expression in kidney or nerve tissues, such as PPAR- γ , GLUT4, TNF- α , and phosphorylated p38 MAPK [4] [5].
 - **ELISA:** Used to measure oxidative stress markers (MDA, SOD, GSH) and apoptosis markers (caspase-3/9) in tissues [5].

Signaling Pathways Visualized

The mechanistic pathways through which **trigonelline** exerts its effects are complex. The following diagrams summarize the key signaling pathways identified in the research.

Diagram 1: Anti-inflammatory Pathway via Mast Cell Stabilization

This diagram illustrates how **trigonelline** inhibits mast cell activation, a key mechanism in its anti-inflammatory action against allergic asthma [1] [2].

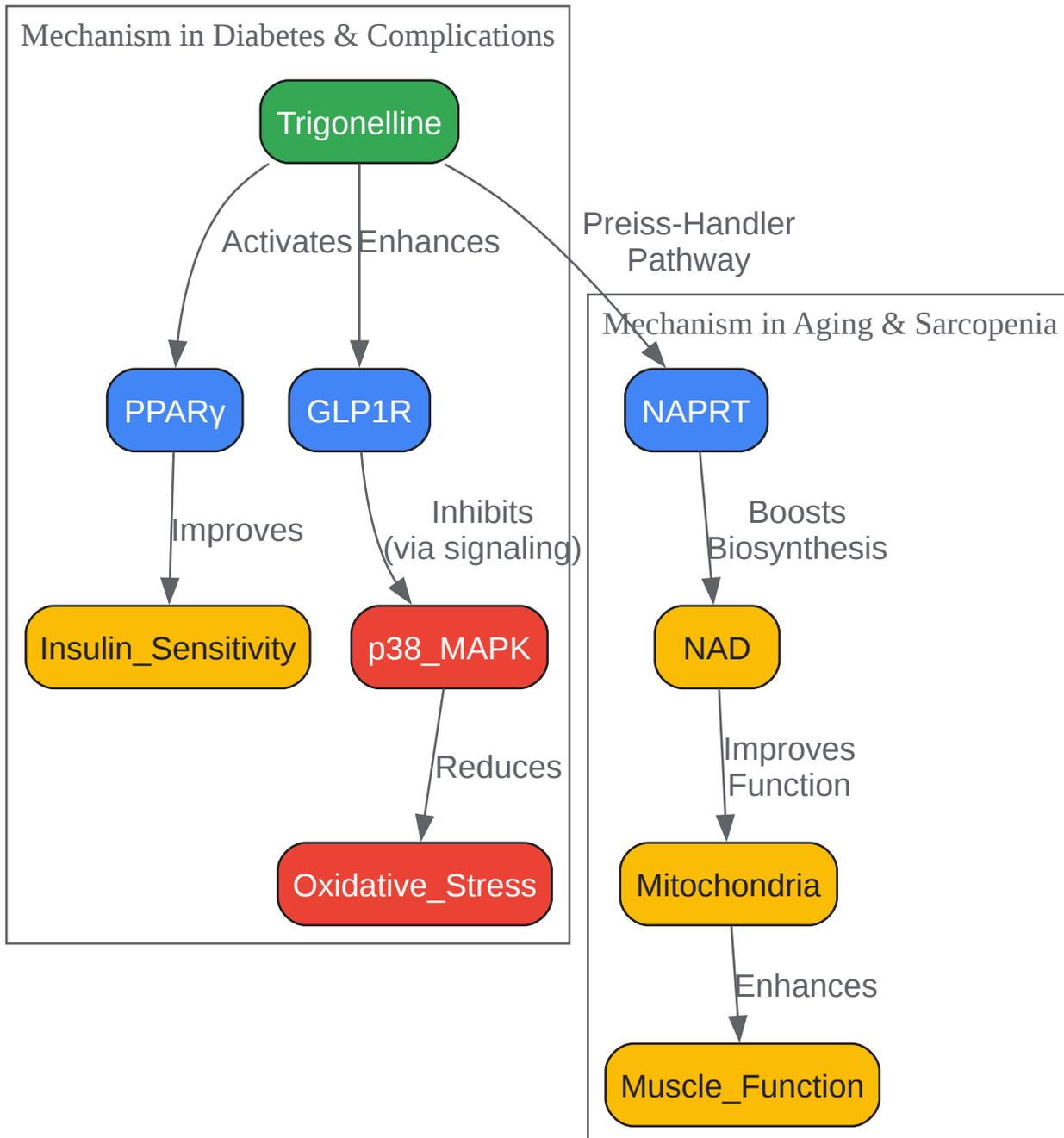


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(Anti-inflammatory Pathway via Mast Cell Stabilization)

Diagram 2: Antidiabetic & NAD+ Boosting Pathways

This diagram shows the two primary antidiabetic mechanisms of **trigonelline**: improving insulin sensitivity and serving as a precursor for NAD+ biosynthesis to combat age-related muscle decline [4] [5] [6].



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(Antidiabetic & NAD+ Boosting Pathways)

Conclusion and Research Outlook

In summary, **trigonelline** is a multifaceted natural compound with promising therapeutic properties. Its **anti-inflammatory action** is characterized by direct inhibition of mast cell activation, while its **antidiabetic effects** are mediated through the improvement of insulin sensitivity and mitigation of complications. More recently, its role as an **NAD+ precursor** has unveiled a fundamental mechanism that could benefit age-related conditions like sarcopenia [6].

For **researchers**, the next steps could involve:

- **Optimization:** Designing **trigonelline** analogs with higher potency and bioavailability.
- **Combination Therapy:** Exploring its synergistic effects with existing anti-inflammatory or antidiabetic drugs.
- **Clinical Translation:** Moving from robust preclinical evidence to human trials to confirm efficacy and safety in patients.

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To cite this document: Smolecule. [trigonelline anti-inflammatory vs antidiabetic effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b573614#trigonelline-anti-inflammatory-vs-antidiabetic-effects>]

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